molecular formula C14H20N4O3 B2619482 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034276-04-3

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2619482
CAS No.: 2034276-04-3
M. Wt: 292.339
InChI Key: PFRPGQAIPJASEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a piperidine ring

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with a variety of biological targets.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazoles , it is likely that this compound affects multiple pathways, leading to downstream effects such as inhibition of bacterial or viral replication.

Result of Action

Given the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazoles , it is likely that this compound exerts its effects by inhibiting the growth or replication of these organisms.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while nucleophilic substitution can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has several scientific research applications:

Properties

IUPAC Name

1-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-10(19)17-5-2-11(3-6-17)14(20)18-7-4-12(8-18)13-15-9-21-16-13/h9,11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRPGQAIPJASEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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